molecular formula C13H19N3O3S B2889513 3-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine CAS No. 1797536-92-5

3-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine

Cat. No. B2889513
CAS RN: 1797536-92-5
M. Wt: 297.37
InChI Key: QRODEYKBLIQKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry, which are commonly used to determine the structure of organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives can undergo a variety of reactions, including functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of polar functional groups would likely make it more soluble in polar solvents .

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

Research has delved into understanding the metabolic pathways of related compounds, elucidating the roles of specific cytochrome P450 enzymes in their oxidative metabolism. For instance, the metabolism of novel antidepressants involving similar molecular structures has been studied, identifying key enzymes responsible for their metabolic transformation (Hvenegaard et al., 2012).

Antimicrobial and Antifungal Activities

Compounds with structural similarities have been evaluated for their antimicrobial and antifungal properties. Studies have synthesized and analyzed various derivatives, showing significant activity against a range of bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Cancer Research and Enzyme Inhibition

In cancer research, derivatives of related molecular frameworks have shown promise as enzyme inhibitors. For example, specific conjugates have exhibited potent anti-proliferative activities against human breast cancer cell lines, underlining their potential utility in cancer treatment (Parveen et al., 2017).

Development of Novel Therapeutics

Research into the synthesis of novel therapeutic agents, including CGRP receptor inhibitors, highlights the importance of structural derivatives in the development of new medications. Convergent, stereoselective synthesis methods have been employed to produce potent compounds, demonstrating the versatility of related chemical structures in pharmaceutical development (Cann et al., 2012).

Molecular Docking and SAR Analysis

Molecular docking studies have been conducted to understand the interaction between similar compounds and biological targets. These studies help in the design of molecules with enhanced biological activity, contributing to the optimization of therapeutic agents (Mekky & Sanad, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

3-(1-cyclopropylsulfonylpiperidin-4-yl)oxy-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-10-2-5-13(15-14-10)19-11-6-8-16(9-7-11)20(17,18)12-3-4-12/h2,5,11-12H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRODEYKBLIQKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.